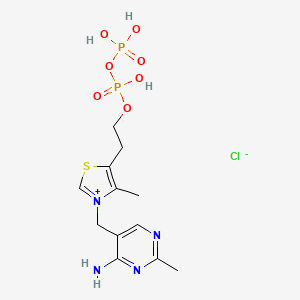

C12H19ClN4O7P2S

Description

What is Thiamine Pyrophosphate?

Thiamine pyrophosphate is also known as Thiamin phosphoric Acid or Thiamin-PPI and belongs to the class known as Thiamine phosphates. These thiamine derivatives have the hydroxyl moiety of the ethanol moiety replaced by a phosphate. Based on its pKa, Thiamine pyrophosphate can be considered a solid primary compound.

Thiamine pyrophosphate, a thiamine derivative, is produced by the enzyme Thiamine Pyrophosphatase. Thiamine pyrophosphate can be used as a cofactor to catalyze various biochemical reactions.

Thiamine pyrophosphate, the coenzyme version of Vitamin B1, is required as an intermediate in the pyruvate and ketoglutarate complexes.

Thiamine pyrophosphate, a metabolite of vitamin B1, is one example. It is a cofactor synthesized in the cytosol and is necessary for the activity of cytosolic pyrophosphate, mitochondrial pyruvate, oxoglutarate, and branched chain keto acid dehydrogenases. Thiamine pyrophosphate prevents hyperglycemia-induced retinopathy and desflurane-induced hepatotoxicity in rats.

Background of Thiamine Pyrophosphate

Thiamine pyrophosphate also can be found in all living organisms, from bacteria to humans. The ThPP carrier in yeast (Tpc1p), the Tpc1p in humans, and Drosophila melanogaster are responsible for ThPP and ThMP transport. It also was linked to the peripheral nervous system disorder beriberi (deficit in thiamine), which results in a lack of vitamin B6.

Chemical properties of Thiamine pyrophosphate

Thiamine pyrophosphate in its "ylide" form, the chemical structure of thiamine-pyrophosphate is a pyrimidine and thiazole rings connected. These rings are connected to a functional group that is a diphosphate (pyrophosphate).

The thiazole rings, which contain nitrogen and sulfur, are the most common part of thiamine-pyrophosphate molecules involved in reactions. Therefore, the "reagent" portion of the molecule is the thiazole rings. This thiazole ring can act as an acid by donating a proton and forming a carbanion. However, the positive charge of the tetravalent nitro just next to the carbanion stabilizes its negative charge, making it more favorable. A compound with positive and negative charges on adjacent molecules is known as a ylide. TPP's carbanion form is sometimes called the "ylide version."

Reaction mechanism of Thiamine pyrophosphate

Thiamine pyrophosphate is responsible for several reactions, including those of alpha-ketoglutarate and pyruvate, as well as transketolase and alpha-ketoglutarate. This is achieved in four steps:

The carbanion attacks the carbonyl group of the substrate in the thiamine-pyrophosphateylid nucleophilic. This creates a single bond between thiamine pyrophosphate (and the substrate).

The substrate's target bond is broken, and the electrons of the N-C double bond in thiamine pyrophosphate are pushed to the surface. This creates a double bond between the substrate carbon and the TPP carbon. It also pushes electrons from the N-C double bonds in thiamine pyrophosphate onto the nitrogen atom. This reduces it from a neutral to a positive form.

The electrons push opposite to step 2, creating a new bond between substrate carbon and another element. This creates a new carbon/hydrogen bond in the case of decarboxylases. Transketolase is a transketolase that attacks a substrate molecule to create a carbon-carbon bond.

This is the reverse of step 1. The thiamine-pyrophosphate-substrate bond breaks, reforming both the thiaminepyrophosphateylid and substrate carbonyl.

Biochemical/physiological effects of Thiamine pyrophosphate

Thiamine pyrophosphate is a transketolase coenzyme that catalyzes the cleavage of ribulose-5-phosphate. This reaction leads to the formation of D-glyceraldehyde-3-phosphate. This reaction requires the addition of an acceptor aldehyde, such as ribose-5 phosphate, glycolaldehyde, or glyceraldehyde. Thiamine pyrophosphate can decarboxylate hydroxypyruvate when accompanied by an 'acceptor aldehyde.

Thiamine pyrophosphate works as a coenzyme in many enzymatic reactions, such as Pyruvate dehydrogenase complex; Pyruvate decarboxylase in ethanol fermentation; Alpha-ketoglutarate dehydrogenase complex; Branched-chain amino acid dehydrogenase complex; 2-hydroxyphytanoyl-CoA lyase; Transketolase.

Uses of Thiamine pyrophosphate

Thiamine pyrophosphate was used as a substrate for enzyme assays of Golgi lamellae from rat tissue.

Thiamine pyrophosphate has been used:

For preparing chitosan nanoparticles as a standard for vitamin B1 and its derivative in high-performance;

Liquid chromatography (HPLC) analysis;

Immunofluorescence.

In studies that assess the decarboxylation mechanisms of biological systems, Thiamine pyrophosphate was used.

Properties

CAS No. |

154-87-0 |

|---|---|

Molecular Formula |

C12H19ClN4O7P2S |

Molecular Weight |

460.77 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate;hydrochloride |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

154-87-0 |

physical_description |

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |

Origin of Product |

United States |

Foundational & Exploratory

Thiamine Diphosphate: The Catalytic Heart of Decarboxylases - A Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond a Simple Vitamin

To the dedicated researcher, the intricate dance of molecules within a cell is a constant source of fascination. Among these, the coenzymes—nature's catalytic tools—hold a special place. Thiamine, or Vitamin B1, is often relegated in the popular imagination to a simple dietary supplement. However, for those of us in the fields of biochemistry, enzymology, and drug development, its active form, thiamine diphosphate (TPP), is a powerhouse of catalysis, particularly in the crucial reactions of decarboxylation. This guide is intended to provide a deep, technically-focused exploration of TPP's role as a coenzyme for decarboxylases, moving beyond textbook summaries to offer actionable insights and methodologies for the laboratory. We will delve into the elegant chemistry of its catalytic mechanism, explore the structural nuances of the enzymes that harness its power, and discuss the burgeoning field of targeting these enzymes for therapeutic intervention.

The Cornerstone of Catalysis: The Chemistry of Thiamine Diphosphate

Thiamine diphosphate's catalytic prowess lies in the unique chemical environment of its thiazolium ring.[1] The C2 carbon of this ring, nestled between a nitrogen and a sulfur atom, is unusually acidic.[1] This acidity allows for the ready formation of a carbanion, or ylide, a highly nucleophilic species that is the key to TPP's catalytic activity.[1] This ylide formation is the first critical step in the catalytic cycle of all TPP-dependent enzymes.

The catalytic cycle of TPP-dependent decarboxylation can be dissected into a series of elegant and efficient steps:

-

Ylide Formation: The enzyme's active site environment facilitates the deprotonation of the C2 carbon of the thiazolium ring, forming the reactive ylide.[1]

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the α-keto acid substrate (e.g., pyruvate).

-

Decarboxylation: The resulting adduct readily undergoes decarboxylation, with the thiazolium ring acting as an "electron sink" to stabilize the transient carbanion intermediate.

-

Protonation and Product Release: The intermediate is then protonated, and the final aldehyde product is released, regenerating the TPP ylide for the next catalytic cycle.

In the Laboratory: Methodologies for Studying TPP-Dependent Decarboxylases

A robust understanding of TPP-dependent decarboxylases necessitates reliable and reproducible experimental protocols. The following sections detail established methods for assaying enzyme activity and screening for inhibitors.

Spectrophotometric Assay for Pyruvate Decarboxylase (PDC) Activity

This is a coupled enzyme assay that indirectly measures PDC activity by monitoring the consumption of NADH. The acetaldehyde produced by PDC is used as a substrate by alcohol dehydrogenase (ADH), which in turn oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PDC activity. [2][3][4][5] Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES buffer, pH 6.5, containing 1 mM MgCl₂ and 0.2 mM TPP.

-

Substrate Solution: 200 mM Sodium Pyruvate in assay buffer.

-

Coupling Enzyme Solution: Alcohol Dehydrogenase (ADH) at a concentration of ~20 units/mL in assay buffer.

-

NADH Solution: 10 mM NADH in assay buffer. Prepare fresh.

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, 50 µL of NADH solution, and 20 µL of ADH solution.

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.

-

Initiate the reaction by adding 30 µL of the enzyme sample (e.g., purified PDC or cell lysate).

-

Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (µmol/min).

-

Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Colorimetric Assay for α-Ketoglutarate Dehydrogenase (KGDHC) Activity

Several commercial kits are available for the colorimetric determination of KGDHC activity. [6][7][8]These assays typically involve a series of coupled enzymatic reactions that lead to the production of a colored product, which can be measured spectrophotometrically. The principle often involves the reduction of a probe by the NADH generated from the KGDHC reaction.

Generalized Protocol (based on commercially available kits):

-

Sample Preparation:

-

Homogenize tissue or cells in the provided assay buffer.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

Determine the protein concentration of the lysate for normalization of activity.

-

-

Assay Reaction:

-

Prepare a reaction mix containing the assay buffer, α-ketoglutarate substrate, and a developer/probe solution.

-

Add the sample to a 96-well plate.

-

Add the reaction mix to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Measurement and Analysis:

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm).

-

Generate a standard curve using a known concentration of a standard (e.g., NADH).

-

Calculate the KGDHC activity in the samples based on the standard curve and normalize to the protein concentration.

-

| Parameter | Pyruvate Decarboxylase Assay | α-Ketoglutarate Dehydrogenase Assay |

| Principle | Coupled spectrophotometric assay | Colorimetric assay |

| Detection | Decrease in NADH absorbance at 340 nm | Increase in absorbance of a colored product (e.g., at 450 nm) |

| Key Reagents | Pyruvate, TPP, MgCl₂, ADH, NADH | α-Ketoglutarate, TPP, NAD+, Developer/Probe |

| Advantages | Continuous monitoring of reaction | High-throughput (96-well format) |

| Considerations | Activity of coupling enzyme must not be rate-limiting | Potential for interference from other cellular components |

Table 1: Comparison of common decarboxylase activity assays.

Screening for Inhibitors of TPP-Dependent Decarboxylases

The assays described above can be readily adapted for high-throughput screening of potential inhibitors.

Workflow for Inhibitor Screening:

Therapeutic Targeting of TPP-Dependent Decarboxylases: Clinical Relevance and Drug Development

The central role of TPP-dependent decarboxylases in metabolism makes them attractive targets for therapeutic intervention in a range of diseases.

Neurological Disorders and Thiamine Deficiency

Thiamine deficiency can lead to severe neurological conditions such as Wernicke-Korsakoff syndrome and beriberi. [9][10][11][12][13][14][15][16][17][18][19][20][21]These disorders are characterized by impaired glucose metabolism in the brain due to reduced activity of TPP-dependent enzymes like KGDHC and the pyruvate dehydrogenase complex. [10][12][16][18]This leads to cellular energy deficits, oxidative stress, and ultimately, neuronal cell death. [10][12][16]Understanding the precise mechanisms by which thiamine deficiency impacts neuronal function is crucial for developing effective treatments.

-

Wernicke-Korsakoff Syndrome: A serious neurological disorder often associated with chronic alcoholism, characterized by confusion, ataxia, and ophthalmoplegia, which can progress to profound amnesia. [13][19][20][21]* Beriberi: Can manifest with cardiovascular symptoms ("wet beriberi"), including heart failure and edema, or neurological symptoms ("dry beriberi"), such as peripheral neuropathy. [9][14][15][17][22]

Cancer Metabolism

Many cancer cells exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming is often associated with the upregulation of pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate the pyruvate dehydrogenase complex. [8][21]Inhibiting PDKs to reactivate the PDH complex is a promising anti-cancer strategy, as it can shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, potentially leading to reduced proliferation and increased apoptosis. [8][21]Several small molecule inhibitors of PDKs are currently in preclinical and clinical development. [18][23]

Antimicrobial Drug Development

The thiamine biosynthesis pathway is essential for many pathogenic bacteria and fungi, but absent in humans. [24][25]This makes the enzymes in this pathway, including TPP-dependent enzymes, attractive targets for the development of novel antimicrobial agents with high selectivity. [10][24][25]For instance, inhibitors targeting transketolase, a TPP-dependent enzyme in the pentose phosphate pathway, are being investigated as potential antibacterial and antifungal drugs. [4][26][27]

Development of TPP-Dependent Enzyme Inhibitors

The design and synthesis of novel inhibitors targeting TPP-dependent enzymes is an active area of research. [5][10][11][22][28][29][30][31][32][33][34]Strategies include the development of:

-

Thiamine Analogs: Modifications to the pyrimidine or thiazolium rings of thiamine can create competitive inhibitors that bind to the TPP binding site but are catalytically inactive. [20][29][30][31][32]* Substrate Analogs: Molecules that mimic the structure of the natural substrates of these enzymes can act as competitive inhibitors.

-

Allosteric Inhibitors: Compounds that bind to sites on the enzyme distinct from the active site can modulate enzyme activity.

Conclusion and Future Directions

Thiamine diphosphate stands as a testament to the elegance and efficiency of biological catalysis. Its unique chemical properties enable a diverse range of decarboxylases to perform fundamental roles in cellular metabolism. For researchers and drug developers, a deep understanding of TPP-dependent enzymology is not merely an academic exercise; it is the foundation for developing novel therapeutic strategies for a host of human diseases. The continued exploration of the structure, function, and regulation of these enzymes, coupled with innovative approaches to inhibitor design, holds immense promise for the future of medicine. As our understanding of the intricate metabolic networks within cells deepens, the importance of TPP and its partner enzymes will undoubtedly continue to grow, opening new avenues for scientific discovery and therapeutic innovation.

References

-

Design and synthesis of thiamine analogues to study their binding to the ECF transporter for thiamine in bacteria. MedChemComm. [Link]

-

The design, synthesis and biological evaluation of novel thiamin diphosphate analog inhibitors against the pyruvate dehydrogenase multienzyme complex E1 from Escherichia coli. PubMed. [Link]

-

Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes. Apollo. [Link]

-

Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. PubMed. [Link]

-

Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases. PubMed. [Link]

-

Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases. Bentham Science Publisher. [Link]

-

Development of pyruvate dehydrogenase kinase inhibitors in medicinal chemistry with particular emphasis as anticancer agents. PubMed. [Link]

-

Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases. Request PDF on ResearchGate. [Link]

-

A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. PMC - NIH. [Link]

-

Strategies on Designing Thiamine Analogues for Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes: Systematic Investiga. ChemRxiv. [Link]

-

Strategies on Designing Thiamine Analogues for Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes: Systematic Investigation through Scaffold Switching and C2-Functionalisation. Cambridge Open Engage. [Link]

-

Kinetic modelling: an integrated approach to analyze enzyme activity assays. PMC - NIH. [Link]

-

Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia. NIH. [Link]

-

Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental?. PMC - PubMed Central. [Link]

-

Enzyme Assays and Kinetics. [Link]

-

Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. [Link]

-

Enzyme assay. Wikipedia. [Link]

-

Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC - PubMed Central. [Link]

-

Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. PMC - PubMed Central. [Link]

-

Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. ACS Publications. [Link]

-

Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers. [Link]

-

Pyruvate Dehydrogenase Kinase as a Novel Therapeutic Target in Oncology. Request PDF on ResearchGate. [Link]

-

Discovery of novel pyruvate dehydrogenase kinases inhibitors by screening of an in-house small molecule library for anti-lung cancer therapeutics. PubMed. [Link]

-

Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. Request PDF on ResearchGate. [Link]

-

Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor. PubMed. [Link]

-

Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds. PMC - NIH. [Link]

-

Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. MDPI. [Link]

-

Studies on thiamine diphosphate-dependent enzymes. PubMed. [Link]

-

Drug–nutrient interactions: discovering prescription drug inhibitors of the thiamine transporter ThTR-2 (SLC19A3). PMC - PubMed Central. [Link]

-

Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes by Triazole-based Thiamine Analogues. ChemRxiv. [Link]

-

Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding. PubMed Central. [Link]

-

Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity. PMC - PubMed Central. [Link]

-

Thiamine pyrophosphate. CHEM 440. [Link]

-

Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Evolutionary Analysis of the TPP-Dependent Enzyme Family. Request PDF on ResearchGate. [Link]

-

Structural Basis for Flip-Flop Action of Thiamin Pyrophosphate-dependent Enzymes Revealed by Human Pyruvate Dehydrogenase. Request PDF on ResearchGate. [Link]

-

Non-charged thiamine analogs as inhibitors of enzyme transketolase. Request PDF on ResearchGate. [Link]

-

Substrate Specificity of Thiamine Pyrophosphate-Dependent 2-Oxo-Acid Decarboxylases in Saccharomyces cerevisiae. PubMed Central. [Link]

-

Substrate Specificity of Thiamine Pyrophosphate-Dependent 2-Oxo-Acid Decarboxylases in Saccharomyces cerevisiae. ASM Journals. [Link]

-

In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. MDPI. [Link]

-

Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases. PMC. [Link]

-

Comparative Study on the Protective Effect of Thiamine and Thiamine Pyrophosphate Against Hydroxychloroquine-Induced Cardiomyopathy in Rats. MDPI. [Link]

-

Structural basis of thiamine transport and drug recognition by SLC19A3. PubMed Central. [Link]

-

Substrate inhibition of transketolase. PubMed. [Link]

Sources

- 1. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Evaluation of binding, affinity and metabolic regulatory activity of a transketolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme assay - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]

- 9. Design and synthesis of thiamine analogues to study their binding to the ECF transporter for thiamine in bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. The design, synthesis and biological evaluation of novel thiamin diphosphate analog inhibitors against the pyruvate dehydrogenase multienzyme complex E1 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes [repository.cam.ac.uk]

- 12. Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Consequences of the α-Ketoglutarate Dehydrogenase Inhibition for Neuronal Metabolism and Survival: Implications for Neurodegenerative Diseases | Bentham Science [benthamscience.com]

- 15. Development of pyruvate dehydrogenase kinase inhibitors in medicinal chemistry with particular emphasis as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 20. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Discovery of novel pyruvate dehydrogenase kinases inhibitors by screening of an in-house small molecule library for anti-lung cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. medchemexpress.com [medchemexpress.com]

- 27. researchgate.net [researchgate.net]

- 28. chemrxiv.org [chemrxiv.org]

- 29. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]

- 33. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Core Mechanism of Action of Cocarboxylase in Enzymatic Reactions

Abstract

Cocarboxylase, the biologically active form of vitamin B1, is scientifically known as Thiamine Pyrophosphate (TPP) or Thiamine Diphosphate (ThDP).[1][2][3] It stands as a pivotal coenzyme in the metabolic pathways of all living organisms.[1] This guide delves into the intricate molecular mechanisms through which TPP executes its catalytic functions. We will explore the unique chemical properties of its thiazolium ring, the formation of the critical ylide and Breslow intermediates, and its indispensable role in a variety of enzymatic reactions, including the decarboxylation of α-keto acids and the transfer of two-carbon units. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TPP's mechanism of action, which is fundamental to cellular energy metabolism and biosynthesis.[2]

Introduction: The Central Role of Cocarboxylase (TPP) in Metabolism

Thiamine pyrophosphate (TPP) is a derivative of thiamine (vitamin B1) synthesized in the cytosol by the enzyme thiamine diphosphokinase.[1] Its significance in cellular metabolism is profound, acting as an essential cofactor for several key enzymes that govern the flow of metabolites through central energy-yielding and biosynthetic pathways.[4][5] These TPP-dependent enzymes are crucial for carbohydrate and branched-chain amino acid metabolism.[4]

Deficiencies in thiamine, and consequently TPP, can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome, underscoring the coenzyme's vital role in human health.[2] From a drug development perspective, the enzymes that rely on TPP are attractive targets for antimicrobial agents and for therapies targeting metabolic dysregulation in diseases like cancer.[6][7][8]

TPP's catalytic prowess lies in its ability to facilitate reactions that are chemically challenging, such as the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[6] This guide will dissect the chemical principles that underpin TPP's function and provide insights into the experimental approaches used to elucidate these mechanisms.

The Chemical Heart of Cocarboxylase: The Thiazolium Ring

The catalytic activity of TPP is centered on its thiazolium ring.[1][2] This heterocyclic ring system possesses unique electronic properties that allow it to perform its coenzymatic functions.

Formation of the Catalytically Active Ylide

The key to TPP's reactivity is the acidic proton at the C2 position of the thiazolium ring.[1] In the enzyme's active site, a basic amino acid residue facilitates the deprotonation of this carbon, forming a highly nucleophilic carbanion known as an ylide.[1] This ylide is the catalytically active form of the coenzyme.

The positive charge on the adjacent nitrogen atom in the thiazolium ring is crucial for stabilizing the negative charge on the C2 carbon through resonance, making the formation of this otherwise unstable carbanion feasible within the enzymatic environment.

The Breslow Intermediate: A Key Mechanistic Player

In 1958, Ronald Breslow proposed a key intermediate in TPP-catalyzed reactions, now known as the Breslow intermediate.[9][10] This intermediate is an enamine formed after the nucleophilic attack of the TPP ylide on the carbonyl carbon of a substrate, such as an α-keto acid.[9][10] The formation of the Breslow intermediate is a cornerstone of TPP's mechanism, as it facilitates the subsequent cleavage of the C-C bond.[9] Computational and experimental studies have provided significant insights into the formation and characterization of these intermediates.[10]

General Mechanism of TPP-Dependent Reactions

TPP-dependent enzymes catalyze two main types of reactions:

-

Decarboxylation of α-keto acids: This is a critical step in carbohydrate metabolism.

-

Transfer of a two-carbon ketol group (transketolation): This is essential in the pentose phosphate pathway.[11]

Despite the different overall reactions, the core mechanism involving TPP is remarkably conserved and can be broken down into several key steps:

-

Ylide Formation: The enzyme deprotonates the C2 of the thiazolium ring of TPP to form the nucleophilic ylide.[1]

-

Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., pyruvate).[1][2]

-

Intermediate Formation: This attack forms a covalent adduct, the Breslow intermediate.[9]

-

Bond Cleavage/Decarboxylation: The positive charge of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops on the substrate's carbonyl carbon as the C-C bond is cleaved. In the case of α-keto acids, this leads to the release of CO2.[12]

-

Product Release and Cofactor Regeneration: The remaining substrate fragment is either protonated and released or transferred to an acceptor molecule. The TPP coenzyme is then regenerated in its ylide form, ready for the next catalytic cycle.

Below is a diagram illustrating the general catalytic cycle of TPP in the decarboxylation of an α-keto acid.

Caption: General catalytic cycle of cocarboxylase (TPP).

Key TPP-Dependent Enzymatic Systems

To illustrate the versatility of the TPP mechanism, we will examine its role in three major enzyme complexes.

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[13] TPP is the essential cofactor for the first enzyme of this complex, pyruvate dehydrogenase (E1).[13]

The mechanism within the E1 subunit follows the general steps outlined above:

-

The TPP ylide attacks the carbonyl carbon of pyruvate.

-

Decarboxylation occurs, forming the hydroxyethyl-TPP (HETPP) intermediate.

-

The hydroxyethyl group is then transferred to the lipoamide cofactor of the second enzyme, dihydrolipoyl transacetylase (E2).[14]

The intricate interplay between the different subunits of the PDC ensures the efficient channeling of intermediates.[13]

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

Structurally and mechanistically similar to the PDC, the α-Ketoglutarate Dehydrogenase Complex (KGDHC) catalyzes a key regulatory step in the citric acid cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[15][16][17] Again, TPP is the cofactor for the E1 component (α-ketoglutarate dehydrogenase), where it facilitates the decarboxylation of α-ketoglutarate.[15] The resulting succinyl group is then transferred to lipoamide on the E2 subunit.[15]

Transketolase (TK)

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway, responsible for the interconversion of sugar phosphates.[2][11] It catalyzes the transfer of a two-carbon glycoaldehyde unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[12][18]

The TPP-dependent mechanism in transketolase involves:

-

The TPP ylide attacks the carbonyl of the ketose donor.

-

The C-C bond is cleaved, releasing the first product (an aldose) and forming a resonance-stabilized α,β-dihydroxyethyl-TPP intermediate (the activated glycoaldehyde).

-

This intermediate then adds to the carbonyl of the aldose acceptor.

-

The TPP coenzyme is eliminated, releasing the second product (a new ketose) and regenerating the TPP ylide.[11]

This reaction is crucial for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[11]

The workflow for the transketolase reaction is depicted below.

Caption: Workflow of the TPP-dependent transketolase reaction.

Experimental Methodologies for Studying TPP-Dependent Enzymes

Elucidating the intricate mechanisms of TPP-dependent enzymes requires a combination of biochemical, biophysical, and computational techniques.

Enzyme Kinetics Assays

Steady-state and pre-steady-state kinetic analyses are fundamental to understanding the catalytic efficiency and reaction mechanism of TPP-dependent enzymes.

Representative Protocol: Continuous Spectrophotometric Assay for Pyruvate Dehydrogenase (E1) Activity

This assay measures the reduction of a dye, which is coupled to the oxidation of the hydroxyethyl-TPP intermediate.

Materials:

-

Purified Pyruvate Dehydrogenase (E1) enzyme

-

Thiamine Pyrophosphate (TPP)

-

Pyruvate

-

3-acetylpyridine adenine dinucleotide (APAD+), as an artificial electron acceptor

-

Methyl thiazolyl blue (MTT), as a redox dye

-

Phenazine methosulfate (PMS), as an intermediate electron carrier

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM MgCl2)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, TPP, pyruvate, APAD+, MTT, and PMS.

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and any pre-incubation requirements.

-

Initiate the reaction by adding the E1 enzyme to the cuvette.

-

Immediately monitor the increase in absorbance at a specific wavelength (e.g., 570 nm for the reduction of MTT) using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Perform control experiments, such as omitting the enzyme or substrate, to ensure the observed activity is specific.

Data Analysis: The kinetic parameters, such as the Michaelis constant (Km) for the substrates and the maximum velocity (Vmax), can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Trapping and Characterization of Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. Techniques such as X-ray crystallography of enzyme-substrate analog complexes and cryo-electron microscopy can provide structural snapshots of the catalytic cycle. Spectroscopic methods, including NMR and circular dichroism, are also employed to study the electronic and conformational changes in the cofactor and substrate during catalysis.[19][20]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in the enzyme's active site. By systematically replacing residues hypothesized to be involved in substrate binding, catalysis (e.g., the base that deprotonates TPP), or cofactor binding, researchers can assess their functional importance through kinetic and structural analyses of the mutant enzymes.[21]

Cocarboxylase Mechanism and Drug Development

The essential role of TPP-dependent enzymes in the metabolism of pathogens and in the hyper-proliferative state of cancer cells makes them attractive targets for drug development.[6][7][8] The development of inhibitors that target these enzymes can be broadly categorized:

-

Thiamine Analogs: These compounds mimic the structure of thiamine or TPP and act as competitive inhibitors.[8][22] Some analogs, like oxythiamine, can be pyrophosphorylated in vivo to become potent inhibitors of TPP-dependent enzymes.[8]

-

Transition State Analogs: These molecules are designed to mimic the structure of the high-energy transition states or key intermediates in the catalytic reaction, often binding to the enzyme with very high affinity.[23]

-

Mechanism-Based Inhibitors: These compounds are unreactive until they are processed by the target enzyme, at which point they are converted into a reactive species that covalently modifies and inactivates the enzyme.

The table below summarizes some classes of inhibitors targeting TPP-dependent enzymes.

| Inhibitor Class | Mechanism of Action | Example(s) | Target Enzyme(s) |

| Thiamine Analogs | Competitive inhibition with TPP. | Oxythiamine, Triazole-based analogs | Pyruvate Dehydrogenase, Transketolase |

| Transition State Analogs | Mimic high-energy intermediates. | Thiamine thiazolone pyrophosphate (TTPP) | Pyruvate Dehydrogenase |

| Open-chain Analogs | Potent inhibitors that can occupy additional pockets in the enzyme. | Hydroxamates | Pyruvate Dehydrogenase E1 |

Conclusion and Future Perspectives

The mechanism of action of cocarboxylase is a testament to the elegance and efficiency of biological catalysis. The unique chemistry of the thiazolium ring, enabling the formation of a nucleophilic ylide and the stabilization of key intermediates, allows TPP to perform a diverse range of critical metabolic reactions. A thorough understanding of these mechanisms, supported by robust experimental evidence, is not only fundamental to our knowledge of biochemistry but also provides a rational basis for the development of novel therapeutics targeting metabolic pathways.

Future research will likely focus on obtaining more detailed structural and dynamic information about TPP-dependent enzymes in action, using advanced techniques like time-resolved crystallography and single-molecule enzymology. These studies will undoubtedly uncover further subtleties in the catalytic mechanisms and pave the way for the design of more potent and selective enzyme inhibitors for the treatment of human diseases.

References

-

Wikipedia. Thiamine pyrophosphate. [Link]

-

Wikipedia. Transketolase. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cocarboxylase? [Link]

-

MDPI. (2022). The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. [Link]

-

Chemistry LibreTexts. (2014, August 23). 25.3: Thiamine Pyrophosphate- Vitamin B1. [Link]

-

PubMed. (1983, October 25). The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical. [Link]

- Umesh Kumar, U., Rajanna, K.C., & Saiprakash, P.K. (2011). A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. International Journal of ChemTech Research, 3(3), 1088-1095.

-

Patsnap Synapse. (2024, June 14). What is Cocarboxylase used for? [Link]

-

PubMed. (1980). [Molecular-kinetic parameters of thiamine enzymes and the mechanism of antivitamin action of hydroxythiamine in animal organisms]. [Link]

-

Slideshare. (2015, November 11). Tpp (coenzyme chemistry). [Link]

-

Taylor & Francis Online. Thiamine pyrophosphate – Knowledge and References. [Link]

-

AK Lectures. Mechanism of Transketolase. [Link]

-

MDPI. (2023). Comparative Study on the Protective Effect of Thiamine and Thiamine Pyrophosphate Against Hydroxychloroquine-Induced Cardiomyopathy in Rats. [Link]

-

St. John's University & College of St. Benedict. TCA Cycle. [Link]

-

Slideshare. (2015, December 1). Vitamine B1 Thaimine Pyrophosphate. [Link]

-

YouTube. (2023, January 19). Alpha-Ketoglutarate Dehydrogenase Complex Mechanism | Biochemistry. [Link]

-

Royal Society of Chemistry. (2023, July 24). Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. [Link]

-

University of California, Davis. (2016, December 3). CHEM 440 - Thiamine pyrophosphate. [Link]

-

ResearchGate. (2011). A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. [Link]

-

Royal Society of Chemistry. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. [Link]

-

PubMed Central. (2013). Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations. [Link]

-

National Center for Biotechnology Information. (2018, July 10). Biosynthesis of Thiamin Pyrophosphate. [Link]

-

ASM Journals. (2018). Biosynthesis of Thiamin Pyrophosphate. [Link]

-

ResearchGate. (2019). Kinetics for the conversion of thiamine to ThDP by TPK1 for different thiamine and ATP concentrations. [Link]

-

PubMed Central. (2020). Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding. [Link]

-

PubMed Central. (2018). Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity. [Link]

-

PubMed Central. (2024, April 10). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. [Link]

-

ResearchGate. (2007). (PDF) Evolutionary Analysis of the TPP-Dependent Enzyme Family. [Link]

-

ACS Publications. (2023, April 11). Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues. [Link]

-

PubMed. (2000). Current mechanistic understanding of thiamin diphosphate-dependent enzymatic reactions. [Link]

-

ChemRxiv. (2022, November 8). How to Enhance the Efficiency of Breslow Intermediates for SET Catalysis. [Link]

-

PubMed Central. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. [Link]

-

Royal Society of Chemistry. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. [Link]

-

Bertrand's Group. (2023, January 31). How To Enhance the Efficiency of Breslow Intermediates for SET Catalysis. [Link]

-

ResearchGate. (2004). (PDF) Studies on thiamine diphosphate-dependent enzymes. [Link]

-

ResearchGate. (2023). How to Enhance the Efficiency of Breslow Intermediates for SET Catalysis. [Link]

-

PubMed Central. (2013). Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. [Link]

-

Journal of the American Chemical Society. (1970). Mechanisms of thiamine-catalyzed reactions. Kinetic analysis of the decarboxylation of pyruvate by 3,4-dimethylthiazolium ion in water and ethanol. [Link]

-

ResearchGate. (2008). (PDF) Thiamine Models and Perspectives on the Mechanism of Action of Thiamine-Dependent Enzymes. [Link]

Sources

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]

- 3. What is Cocarboxylase used for? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 6. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]

- 7. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Thiamine analogues as inhibitors of pyruvate dehydrogenase and discovery of a thiamine analogue with non-thiamine related antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Transketolase - Wikipedia [en.wikipedia.org]

- 12. Tpp (coenzyme chemistry) | PDF [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration | MDPI [mdpi.com]

- 16. TCA Cycle [employees.csbsju.edu]

- 17. youtube.com [youtube.com]

- 18. aklectures.com [aklectures.com]

- 19. Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current mechanistic understanding of thiamin diphosphate-dependent enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The catalytic mechanism of transketolase. Thiamin pyrophosphate-derived transition states for transketolase and pyruvate dehydrogenase are not identical - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Cocarboxylase: A Technical and Historical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, characterization, and functional elucidation of cocarboxylase, now known as thiamine pyrophosphate (TPP). Geared towards researchers, scientists, and drug development professionals, this document delves into the pivotal experiments that established the central role of this coenzyme in cellular metabolism. We will explore the historical context of its discovery in the quest to understand beriberi, detail the key experimental protocols that led to its isolation and characterization, and illuminate its mechanism of action as a crucial cofactor for enzymes involved in carbohydrate metabolism. This guide aims to not only provide a historical narrative but also to offer practical, technical insights into the foundational biochemical methodologies that continue to underpin modern enzymology and drug discovery.

Introduction: The Quest to Conquer a Nutritional Scourge

The story of cocarboxylase is intrinsically linked to the medical mystery of beriberi, a devastating neurological and cardiovascular disease that was rampant in Asia in the late 19th and early 20th centuries.[1] The prevailing initial hypothesis was that beriberi was an infectious disease. However, the pioneering work of Christiaan Eijkman, a Dutch physician in the Dutch East Indies, observed that chickens fed polished white rice developed a paralytic illness similar to beriberi, which could be reversed by feeding them unpolished brown rice.[2] This led to the revolutionary concept of "accessory food factors," later termed vitamins, essential for preventing deficiency diseases. The anti-beriberi factor was identified as a water-soluble amine and was named "thiamine," or vitamin B1.[3]

While the identification of thiamine was a monumental step, the biochemical mechanism by which it prevented beriberi remained elusive. It was clear that thiamine was vital for metabolism, but its precise role at the molecular level was unknown. This set the stage for the discovery of its biologically active form, a coenzyme that would come to be known as cocarboxylase.

The Landmark Discovery of Cocarboxylase

In 1937, the German biochemists Karl Lohmann and Philipp Schuster made the groundbreaking discovery that thiamine itself was not the direct catalytic agent in cellular reactions.[4] They found that for thiamine to be active in yeast carboxylase, an enzyme that decarboxylates pyruvic acid, it needed to be phosphorylated. They isolated this phosphorylated form from yeast and named it "cocarboxylase."[4] This discovery was a pivotal moment in biochemistry, establishing the concept of coenzymes as essential non-protein components required for enzyme activity.

Initial Observations and the "Cocarboxylase" Hypothesis

Early research had shown that yeast preparations could decarboxylate pyruvate, a key intermediate in glucose metabolism. It was also observed that this activity was dependent on the presence of thiamine. However, simply adding thiamine to a purified carboxylase enzyme did not restore its activity. This suggested that another factor was involved. Lohmann and Schuster hypothesized that this factor was a phosphorylated derivative of thiamine.

Isolation and Characterization of Cocarboxylase

The isolation of cocarboxylase from yeast by Lohmann and Schuster was a testament to their meticulous experimental approach. While the original 1937 publication in Naturwissenschaften provides a summary of their findings, the detailed protocol can be reconstructed based on the biochemical techniques of that era.

Experimental Protocol: Isolation of Cocarboxylase from Brewer's Yeast (Reconstructed)

This protocol is a reconstruction of the likely steps taken by Lohmann and Schuster, based on their publication and common biochemical practices of the time.

Objective: To isolate the active coenzyme of carboxylase from brewer's yeast.

Materials:

-

Fresh brewer's yeast

-

Distilled water

-

Trichloroacetic acid (TCA) solution

-

Lead acetate solution

-

Barium acetate solution

-

Ethanol

-

Ether

-

Hydrogen sulfide (H₂S) gas

-

Apparatus for centrifugation and filtration

Procedure:

-

Yeast Lysis and Extraction:

-

A large quantity of fresh brewer's yeast is washed with distilled water to remove extracellular contaminants.

-

The washed yeast is then lysed to release its cellular contents. This was likely achieved by mechanical means such as grinding with sand or by autolysis in the presence of toluene.

-

The lysed yeast suspension is extracted with a cold, dilute solution of trichloroacetic acid (TCA). TCA serves to precipitate proteins and nucleic acids, leaving smaller molecules like coenzymes in the supernatant.

-

-

Clarification:

-

The acidic extract is centrifuged at a high speed to pellet the precipitated cellular debris.

-

The clear supernatant, containing cocarboxylase, is carefully decanted.

-

-

Lead Acetate Precipitation:

-

A solution of lead acetate is added to the supernatant. This step precipitates various phosphate-containing compounds, including cocarboxylase, as lead salts.

-

The precipitate is collected by centrifugation.

-

-

Removal of Lead and Barium Precipitation:

-

The lead precipitate is resuspended in water, and hydrogen sulfide gas is bubbled through the suspension. This precipitates the lead as insoluble lead sulfide (PbS), which can be removed by filtration.

-

The filtrate, now free of lead, is treated with barium acetate. This step selectively precipitates the pyrophosphate-containing cocarboxylase as a barium salt, leaving behind other phosphate esters.

-

-

Purification of the Barium Salt:

-

The barium salt of cocarboxylase is collected by centrifugation and washed with cold water, followed by ethanol and ether to remove any remaining water and organic impurities.

-

-

Conversion to the Free Acid:

-

The purified barium salt is suspended in water, and a stoichiometric amount of sulfuric acid is added to precipitate the barium as barium sulfate (BaSO₄).

-

The barium sulfate is removed by filtration, leaving a solution of the free acid of cocarboxylase.

-

-

Final Precipitation and Drying:

-

The solution of cocarboxylase is concentrated under reduced pressure.

-

The concentrated solution is then treated with ethanol to precipitate the purified cocarboxylase.

-

The precipitate is collected, washed with ethanol and ether, and dried in a vacuum desiccator.

-

Characterization of Cocarboxylase

Once isolated, Lohmann and Schuster performed a series of experiments to characterize the chemical nature of cocarboxylase. Their investigations revealed that it was a pyrophosphoric acid ester of thiamine.

Table 1: Key Characteristics of Isolated Cocarboxylase

| Property | Observation | Conclusion |

| Phosphorus Content | Elemental analysis showed the presence of two phosphate groups per molecule. | Cocarboxylase is a diphosphate ester. |

| Thiamine Content | Acid hydrolysis of cocarboxylase yielded thiamine. | Cocarboxylase is a derivative of thiamine. |

| Enzymatic Activity | The isolated compound was able to activate purified yeast carboxylase. | The isolated compound is the active coenzyme. |

| Chemical Stability | The pyrophosphate linkage was found to be labile to acid hydrolysis. | Consistent with a pyrophosphate structure. |

Elucidation of the Chemical Structure: Thiamine Pyrophosphate (TPP)

The work of Lohmann and Schuster strongly indicated that cocarboxylase was thiamine pyrophosphate. The definitive chemical structure was later confirmed through chemical synthesis. The structure consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with a pyrophosphate group attached to the hydroxyethyl side chain of the thiazole ring.[5]

Caption: Chemical structure of cocarboxylase (thiamine pyrophosphate).

Enzymatic Synthesis of Cocarboxylase (Thiamine Pyrophosphate)

The discovery of cocarboxylase spurred research into its biosynthesis. It was soon established that TPP is synthesized from thiamine in a reaction catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from ATP to thiamine.[6]

Experimental Protocol: Enzymatic Synthesis of Thiamine Pyrophosphate

Objective: To synthesize TPP from thiamine and ATP using a crude enzyme preparation.

Materials:

-

Thiamine hydrochloride

-

Adenosine triphosphate (ATP), disodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Crude thiamine pyrophosphokinase (TPK) preparation (e.g., from yeast or liver)

-

Incubator or water bath

-

Spectrophotometer

Procedure:

-

Enzyme Preparation:

-

A crude extract of TPK can be prepared from a suitable source like baker's yeast or rat liver. The tissue is homogenized in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuged to remove cell debris. The supernatant contains the enzyme activity.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the following reaction mixture:

-

1 M Tris-HCl buffer (pH 7.4): 100 µL

-

0.1 M Thiamine hydrochloride: 50 µL

-

0.1 M ATP: 100 µL

-

0.1 M MgCl₂: 50 µL

-

Crude TPK enzyme preparation: 200 µL

-

Distilled water: to a final volume of 1 mL

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Termination of Reaction:

-

The reaction can be stopped by heating the mixture in a boiling water bath for 5 minutes to denature the enzyme.

-

-

Analysis of TPP Formation:

-

The formation of TPP can be quantified by various methods, including High-Performance Liquid Chromatography (HPLC) or by a coupled enzyme assay (see Section 7.2).

-

The Biochemical Role of Cocarboxylase: A Master of Decarboxylation

Cocarboxylase, as its name suggests, is a crucial coenzyme for carboxylase enzymes, which are responsible for the removal of carboxyl groups (as CO₂) from organic molecules. Its most prominent role is in the metabolism of pyruvate, the end product of glycolysis.

Cocarboxylase as a Coenzyme for Pyruvate Decarboxylase

In yeast and some other microorganisms, pyruvate decarboxylase catalyzes the conversion of pyruvate to acetaldehyde and CO₂, a key step in alcoholic fermentation. TPP is an essential cofactor for this enzyme.

Caption: Role of cocarboxylase in the pyruvate decarboxylase reaction.

Cocarboxylase in the Pyruvate Dehydrogenase Complex

In aerobic organisms, including humans, pyruvate is converted to acetyl-CoA, which then enters the citric acid cycle for complete oxidation. This reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex for which TPP is an essential coenzyme for the first enzyme, pyruvate dehydrogenase (E1).[7] A deficiency in thiamine, and therefore TPP, leads to impaired PDC function, causing an accumulation of pyruvate and lactate, which contributes to the neurological and cardiovascular symptoms of beriberi.

Modern Analytical and Experimental Techniques

The study of cocarboxylase has been greatly advanced by modern analytical techniques.

Spectroscopic Characterization

-

UV-Visible Spectrophotometry: TPP exhibits a characteristic UV absorption spectrum that can be used for its quantification. The absorbance maximum is typically observed around 245 nm. Spectrophotometry can also be used to study the binding of TPP to apoenzymes.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for elucidating the structure of TPP and for studying its interactions with enzymes. ³¹P NMR is particularly useful for probing the environment of the pyrophosphate group.[7][9]

Experimental Protocol: Assay of Pyruvate Decarboxylase Activity

The activity of pyruvate decarboxylase, and thus the functional validation of cocarboxylase, can be determined using a coupled enzyme assay. In this assay, the acetaldehyde produced by pyruvate decarboxylase is reduced to ethanol by alcohol dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Objective: To measure the activity of pyruvate decarboxylase by monitoring the consumption of NADH in a coupled reaction.

Materials:

-

Pyruvate decarboxylase (apoenzyme or holoenzyme)

-

Cocarboxylase (TPP) solution

-

Sodium pyruvate solution

-

Alcohol dehydrogenase (from yeast)

-

NADH solution

-

Magnesium chloride (MgCl₂) solution

-

Buffer solution (e.g., 50 mM MES buffer, pH 6.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Apoenzyme (if starting with holoenzyme):

-

To prepare the apoenzyme (the enzyme without its cofactor), the holoenzyme is incubated with a chelating agent (e.g., EDTA) in a slightly alkaline buffer (pH 8.0-8.5) to remove the Mg²⁺ ions, which helps in the dissociation of TPP.

-

The apoenzyme is then separated from the dissociated TPP and Mg²⁺ by dialysis or gel filtration.

-

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare the following reaction mixture (final volume 1 mL):

-

50 mM MES buffer (pH 6.5): 800 µL

-

10 mM MgCl₂: 50 µL

-

5 mM NADH: 20 µL

-

Alcohol dehydrogenase (approx. 20 units): 10 µL

-

Apo-pyruvate decarboxylase solution: 20 µL

-

10 mM TPP solution: 50 µL (omit for control without cocarboxylase)

-

-

-

Initiation of the Reaction:

-

The reaction is initiated by adding 50 µL of 100 mM sodium pyruvate solution.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

-

-

Calculation of Enzyme Activity:

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of pyruvate decarboxylase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD⁺ per minute under the specified conditions.

-

Sources

- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On cocarboxylase. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 31P NMR investigations on free and enzyme bound thiamine pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. assaygenie.com [assaygenie.com]

A Senior Application Scientist's Guide to the Structural Analysis of Thiamine Diphosphate Binding Sites

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine diphosphate (ThDP), the biologically active form of Vitamin B1, is an indispensable cofactor for a vast family of enzymes that catalyze fundamental reactions in metabolism, including carbon-carbon bond formation and cleavage.[1][2] The unique chemistry of ThDP, centered on the reactive C2 atom of its thiazolium ring, enables a range of catalytic activities crucial for cellular life.[3] Understanding the intricate three-dimensional architecture of the enzyme active sites that bind and activate ThDP is paramount for elucidating catalytic mechanisms, engineering novel biocatalysts, and designing targeted therapeutic agents.[4][5] This guide provides an in-depth exploration of the structural principles governing ThDP binding, the methodologies used to analyze these sites, and the application of this knowledge in biotechnology and medicine.

The Conserved Architecture of the ThDP Binding Site

Despite catalyzing a wide variety of reactions, ThDP-dependent enzymes exhibit a remarkable degree of structural conservation in their cofactor binding regions.[6] This conservation provides a foundational blueprint for understanding how these enzymes function.

The Canonical ThDP-Binding Fold

Structural comparisons across different enzyme families, including transketolase, pyruvate oxidase, and pyruvate decarboxylase, have revealed a common ThDP-binding fold.[6] The cofactor is typically bound at the interface between two domains or two subunits of a dimer.[7][8][9] These domains, often referred to as the PYR and PP domains, contribute the necessary residues to anchor the pyrimidine and pyrophosphate moieties of ThDP, respectively.[1][7][10][11]

-

PYR Domain: This domain primarily interacts with the aminopyrimidine ring of ThDP and contains a highly conserved glutamate residue. This glutamate is crucial for activating the cofactor by abstracting the C2 proton of the thiazolium ring, a key step in forming the reactive ylide intermediate.[1][3][12]

-

PP Domain: This domain anchors the pyrophosphate tail of ThDP, often through coordination with a divalent metal ion, typically Mg²⁺ or Ca²⁺.[6][8] It contains a conserved glycine-rich motif, often GDG...N, that is essential for positioning the diphosphate group correctly.[1][7][10][13]

This modular domain architecture allows for evolutionary diversity while maintaining the core catalytic machinery.[7]

Key Molecular Interactions and Conserved Residues

The precise positioning of ThDP within the active site is achieved through a network of specific molecular interactions. The cofactor adopts a characteristic 'V-conformation' when bound to the enzyme, which is essential for catalysis.[3][14] This conformation brings the N4' atom of the aminopyrimidine ring into close proximity to the C2 atom of the thiazolium ring, facilitating the proton transfer necessary for ylide formation.[3]

| Conserved Feature/Residue | Function in ThDP Binding and Catalysis | Typical Location |

| Invariant Glutamate | Acts as the general base to deprotonate the thiazolium C2 atom, initiating catalysis.[1][12] | PYR Domain |

| GDG...N Motif | Binds the pyrophosphate moiety, often coordinating a divalent metal ion (Mg²⁺/Ca²⁺) for stabilization.[1][7][10] | PP Domain |

| Hydrophobic Pocket | Engages the pyrimidine ring through hydrophobic and stacking interactions, ensuring proper orientation.[8][9][15] | PYR Domain of adjacent subunit |

| Aromatic Residues (e.g., Phe, Tyr) | Often stack against the thiazolium ring, contributing to its stabilization and electronic environment. | Thiazolium binding pocket |

| Divalent Metal Ion (Mg²⁺/Ca²⁺) | Bridges the pyrophosphate group to the protein, neutralizing charge and anchoring the cofactor.[8][9] | PP Domain |

The Catalytic Cycle: A Structurally-Guided Mechanism

The architecture of the binding site is not static; it provides a dynamic environment that guides the substrate through the catalytic cycle. The process begins with the enzyme-mediated activation of ThDP.

-

Cofactor Activation: The invariant glutamate, positioned by the protein scaffold, abstracts the proton from the C2 position of the thiazolium ring.[3] This generates a highly nucleophilic ylide (or carbene) intermediate.[16]

-

Substrate Binding and Covalent Adduct Formation: The substrate (e.g., an α-keto acid) enters the active site and is positioned for nucleophilic attack by the ThDP ylide, forming a covalent bond.[3]

-

Bond Cleavage/Transfer: The electron-sink properties of the thiazolium ring facilitate the cleavage of a carbon-carbon bond, as seen in decarboxylases, or the transfer of a two-carbon unit, as in transketolase.[3][17] This step generates a key enamine intermediate.

-

Product Release: The intermediate is protonated, leading to the release of the final product and the regeneration of the enzyme-ThDP complex for the next catalytic cycle.[18]

Methodologies for Structural Analysis

A multi-faceted approach is required to fully characterize a ThDP binding site, combining high-resolution structural methods with computational and biophysical techniques.

X-ray Crystallography

X-ray crystallography remains the gold standard for obtaining high-resolution, atomic-level information about protein structures.[19] It provides a detailed snapshot of the ThDP binding site, revealing the precise geometry of protein-cofactor interactions, the coordination of metal ions, and the positions of bound substrates or inhibitors.[8][19]

Experimental Protocol: Crystallization of a Protein-Ligand Complex

This protocol outlines the co-crystallization method, a common approach for obtaining the structure of an enzyme in complex with its cofactor or an inhibitor.[20]

-

Protein Expression and Purification:

-

Express the target ThDP-dependent enzyme in a suitable host (e.g., E. coli).

-

Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).

-

Rationale: High purity is critical for forming well-ordered crystals. The final size-exclusion step ensures the protein is monodisperse.

-

-

Complex Formation:

-

Concentrate the purified protein to a suitable concentration (typically 5-20 mg/mL).

-

Incubate the protein with a molar excess of ThDP and the required divalent metal ion (e.g., 10-fold excess of 5 mM ThDP and 5 mM MgCl₂). If studying an inhibitor, add it at a 5-10 fold molar excess over the protein concentration.[21]

-

Allow the mixture to incubate on ice for at least 1 hour to ensure complete complex formation.[21]

-

Rationale: Using an excess of the ligand ensures that the majority of protein molecules in the solution are in the complexed state, which is necessary for growing homogenous crystals of the complex.[22]

-

-

Crystallization Screening:

-

Use the protein-ligand complex solution to set up crystallization trials. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Screen a wide range of conditions (precipitants, pH, salts, additives) using commercially available or in-house screens.

-

Incubate plates at a constant temperature (e.g., 4°C or 20°C).

-

Rationale: The exact conditions that promote crystallization are unpredictable. Screening hundreds of unique chemical conditions maximizes the chances of finding a "hit."

-

-

Crystal Optimization and Data Collection:

-

Optimize initial crystal hits by systematically varying the concentrations of the precipitant, protein, and other components.

-

Cryo-protect the final crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Rationale: Cryo-cooling minimizes radiation damage during data collection, allowing for higher quality data to be obtained.[23]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement if a homologous structure exists.

-

Build and refine the atomic model of the protein-ThDP complex, validating its quality throughout the process.

-

Computational Approaches

Computational methods are indispensable for complementing experimental data, providing insights into dynamics, reaction mechanisms, and ligand binding energetics that are difficult to capture experimentally.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a potential inhibitor) when bound to a protein target.[2][24] Covalent docking methods are particularly useful for ThDP enzymes, as they can model the formation of covalent intermediates between the cofactor and substrate analogs.[2][24]

-

Molecular Dynamics (MD) Simulations: MD simulations model the atomic movements of the protein-ligand system over time. This can reveal conformational changes in the active site during the catalytic cycle and identify key dynamic residues that contribute to catalysis.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is used to study enzymatic reaction mechanisms. The reactive center (ThDP and substrate) is treated with high-level quantum mechanics to accurately model bond-making and bond-breaking events, while the rest of the protein is treated with more efficient classical mechanics.[25]

Applications in Drug Development and Biotechnology

A detailed structural understanding of ThDP binding sites is a powerful asset in applied science.

Structure-Based Drug Design

ThDP-dependent enzymes are essential in many pathogenic organisms and are implicated in human diseases like cancer, making them attractive drug targets.[26] For example, the transketolase enzyme is crucial for the pentose phosphate pathway, which is often upregulated in cancer cells.[27]

Structural information enables the rational design of potent and selective inhibitors.[4] By targeting unique features of a specific enzyme's active site, it is possible to design compounds that act as competitive inhibitors against ThDP, blocking the enzyme's function.[4][28][29] Strategies include:

-

Scaffold Hopping: Replacing the thiazolium ring of ThDP with neutral aromatic rings (e.g., thiophene, triazole) to create stable analogues that bind competitively but are catalytically inactive.[4][26][28]

-

Exploring Substrate Pockets: Adding functional groups to inhibitor scaffolds that extend into the substrate-binding pocket, thereby increasing both potency and selectivity for the target enzyme.[4]

Enzyme Engineering

Structural insights guide the engineering of ThDP-dependent enzymes for biocatalytic applications. These enzymes are valued for their ability to form carbon-carbon bonds stereoselectively.[1][5] By using site-directed mutagenesis to alter residues in the active site, scientists can:

-

Alter Substrate Specificity: Modify the shape and chemical nature of the substrate-binding pocket to accommodate non-native substrates.

-

Enhance Catalytic Activity: Optimize the positioning of catalytic residues to improve reaction rates.

-

Improve Stability: Introduce mutations that increase the thermal or solvent stability of the enzyme for industrial applications.

Conclusion and Future Outlook

The structural analysis of thiamine diphosphate binding sites has provided profound insights into the fundamental principles of enzyme catalysis. The conserved binding fold, centered around key domains and residues, serves as a versatile scaffold that has been adapted through evolution to perform a wide array of chemical transformations. High-resolution techniques like X-ray crystallography, coupled with powerful computational methods, continue to dissect these complex molecular machines at an atomic level. This knowledge is not merely academic; it directly fuels progress in the design of novel therapeutics and the engineering of bespoke biocatalysts. Future research, leveraging advances in cryo-electron microscopy for larger complexes and time-resolved crystallography, will undoubtedly uncover further subtleties of the dynamic processes that govern ThDP-dependent catalysis, opening new avenues for innovation in medicine and biotechnology.

References

-

Frank, R. A. W., Leeper, F. J., & Luisi, B. F. (2007). Structure, mechanism and catalytic duality of thiamine-dependent enzymes. Cellular and Molecular Life Sciences. [Link]

-

Hasslacher, M., et al. (1993). A thiamin diphosphate binding fold revealed by comparison of the crystal structures of transketolase, pyruvate oxidase and pyruvate decarboxylase. Structure. [Link]

-

Jordan, F. (2003). Reaction mechanisms of thiamin diphosphate enzymes: defining states of ionization and tautomerization of the cofactor at individual steps. The FEBS Journal. [Link]

-

Kochetov, G. A., & Solovjeva, L. I. (2014). Structure and functioning mechanism of transketolase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Konig, S. (2009). The modular structure of ThDP-dependent enzymes. FEBS Journal. [Link]

-